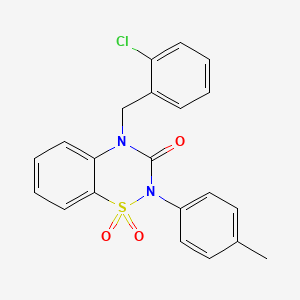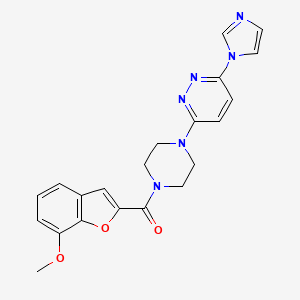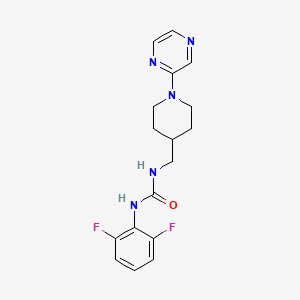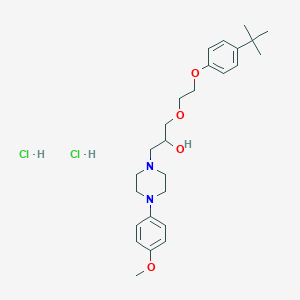
2-(Piperidin-2-yl)propan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-(Piperidin-2-yl)propan-1-ol” is a compound with the molecular formula C8H17NO . It is a derivative of piperidine, which is a six-membered heterocycle including one nitrogen atom and five carbon atoms . Piperidine derivatives are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .
Synthesis Analysis
The synthesis of piperidine derivatives has been a topic of interest in recent years. A review paper by Frolov and Vereshchagin summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Chemical Reactions Analysis
Piperidine derivatives can undergo a variety of chemical reactions. For instance, they can participate in hydrogenation, cyclization, cycloaddition, annulation, amination, and multicomponent reactions .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Structure
- Synthesis Methods and Derivatives : Derivatives of 2-(piperidin-1-yl)ethan-1-ol, including trihexyphenidyl, biperiden, and others, are explored for their synthesis methods and pharmacological properties (Vardanyan, 2018).
- Crystal Structure Analysis : The crystal structure of 3-Chloro-1-(4-nitro-5-piperidinylimidazol-1-yl)propan-2-ol, a derivative, reveals insights into the positioning of the piperidine residue and its interaction with other chemical groups (Gzella, Wrzeciono, & Pöppel, 1999).
Pharmacological and Biological Properties
- Antidepressant Activity : Compounds structurally similar to 2-(Piperidin-2-yl)propan-1-ol have been evaluated for antidepressant activity, showing some efficacy similar to fluoxetine (Kumar et al., 2004).
- Cancer and Virus Treatment : A human metabolite of naftopidil, structurally related to this compound, showed potential as an anti-cancer drug, particularly for bladder cancer (Shimizu et al., 2019).
- Antidepressant Compounds : Novel 1-aryloxy-3-piperidinylpropan-2-ols have been discovered with dual serotonin receptor antagonism and serotonin reuptake inhibition, indicating potential as antidepressants (Rocco et al., 2004).
Chemical Reactions and Kinetics
- Solvent Effects on Reactions : Studies on solvent polarity and hydrogen bond effects in reactions involving this compound derivatives have been conducted, providing insights into the influence of different solvents on reaction rates and mechanisms (Harifi‐Mood, Rahmati, & Gholami, 2011).
Molecular Interaction and Analysis
- Molecular and Crystal Structure : The molecular and crystal structures of compounds similar to this compound, like rac-threo-ifenprodil, have been analyzed, providing detailed information on their conformation and interaction within the crystal lattice (Kubicki & Codding, 2003).
Wirkmechanismus
Target of Action
2-(Piperidin-2-yl)propan-1-ol is a derivative of piperidine, a heterocyclic system that is a cornerstone in drug production . Piperidine derivatives have been utilized in various therapeutic applications, including as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic, and anticoagulant agents . .
Mode of Action
The mode of action of piperidine derivatives can vary widely depending on their specific structure and the therapeutic application. For instance, some piperidine derivatives have been found to exhibit antiproliferative and antimetastatic effects on various types of cancers . .
Biochemical Pathways
Piperidine derivatives can affect a wide variety of biochemical pathways due to their diverse biological activities . .
Zukünftige Richtungen
Piperidine derivatives, including “2-(Piperidin-2-yl)propan-1-ol”, have significant potential in drug design due to their presence in more than twenty classes of pharmaceuticals . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Future research may focus on discovering new synthesis methods and exploring the biological activity of these compounds.
Eigenschaften
IUPAC Name |
2-piperidin-2-ylpropan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO/c1-7(6-10)8-4-2-3-5-9-8/h7-10H,2-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBSQWFYZTKKZRE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)C1CCCCN1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-1,3-benzodioxol-5-yl-2-[(9-phenylpyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio]acetamide](/img/no-structure.png)


![Ethyl 4-(4-methylphenyl)-2-[[2-(4-methylquinolin-2-yl)sulfanylacetyl]amino]thiophene-3-carboxylate](/img/structure/B2470739.png)

![Ethyl 3-oxo-4-[(3-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]butanoate](/img/structure/B2470741.png)
![N-(benzo[d]thiazol-2-yl)-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B2470742.png)


![2-Chloro-1-[4-(5-fluoro-1,3-benzothiazol-2-yl)piperidin-1-yl]propan-1-one](/img/structure/B2470751.png)

![N-(3-acetamidophenyl)-2-((2-methyl-7-phenylthiazolo[4,5-d]pyridazin-4-yl)thio)acetamide](/img/structure/B2470754.png)
![8-(3,4-Dimethylbenzoyl)-6-[(2-methoxyphenyl)methyl]-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-9-one](/img/structure/B2470755.png)